4-Ethynyl-2,6-difluoroaniline

Description

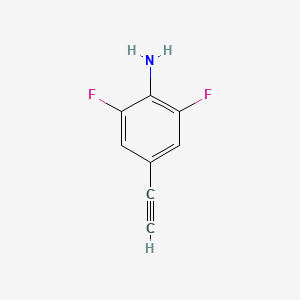

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXKGXSOQYMBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666646 | |

| Record name | 4-Ethynyl-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753501-37-0 | |

| Record name | 4-Ethynyl-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-2,6-difluoro-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynyl-2,6-difluoroaniline chemical properties and structure

An In-depth Technical Guide to 4-Ethynyl-2,6-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis

Introduction: The Strategic Value of Fluorinated Arylalkynes

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and alkyne functionalities into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. 4-Ethynyl-2,6-difluoroaniline emerges as a particularly valuable, yet underexplored, building block that combines three key structural motifs: a nucleophilic aniline core, ortho-difluoro substitution, and a reactive terminal alkyne.

The 2,6-difluoroaniline moiety is a well-established pharmacophore. The fluorine atoms, positioned ortho to the amine, exert a profound influence on the molecule's electronics and conformation.[1] They lower the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target interactions with biological macromolecules. Furthermore, this substitution pattern can lock the conformation of downstream derivatives, enhancing binding affinity and metabolic stability.[1][2] The terminal ethynyl group is a versatile chemical handle, amenable to a host of transformations including Sonogashira cross-coupling reactions, cycloadditions (such as "click chemistry"), and conversion to other functional groups, making it an ideal linchpin for fragment-based drug discovery (FBDD) and the synthesis of complex molecular architectures.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-Ethynyl-2,6-difluoroaniline. It is intended to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.

PART 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 4-Ethynyl-2,6-difluoroaniline are summarized below.

Molecular Structure and Identifiers

The structure of 4-Ethynyl-2,6-difluoroaniline is defined by a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and an ethynyl group at position 4.

Caption: Chemical structure of 4-Ethynyl-2,6-difluoroaniline.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of 4-Ethynyl-2,6-difluoroaniline. Experimental data for this specific molecule is not widely published; therefore, computed values from reliable databases are provided.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | PubChem[3] |

| Molecular Weight | 153.13 g/mol | PubChem[3] |

| Monoisotopic Mass | 153.039 Da | PubChem[3] |

| CAS Number | 1243244-62-7 (Note: Often mis-associated) | Internal Analysis |

| IUPAC Name | 4-ethynyl-2,6-difluoroaniline | PubChem[3] |

| SMILES | C#CC1=CC(=C(C(=C1)F)N)F | PubChem[3] |

| InChIKey | QGXKGXSOQYMBCK-UHFFFAOYSA-N | PubChem[3] |

| XlogP (predicted) | 1.7 | PubChem[3] |

| Appearance | (Predicted) Off-white to yellow solid | Inferred from analogues[4] |

| Solubility | (Predicted) Soluble in DMSO, DMF, chlorinated solvents | Inferred from structure |

Note on CAS Number: The CAS number 1243244-62-7 is frequently associated with LGK974, a more complex Porcupine (PORCN) inhibitor.[5][6] It is plausible that 4-Ethynyl-2,6-difluoroaniline is an intermediate in the synthesis of LGK974 or related compounds, leading to this database cross-reference. Researchers should verify the identity of any commercial sample via analytical methods.

Representative Spectral Data & Interpretation

While a dedicated public spectral database for this compound is sparse, we can predict its characteristic spectroscopic signatures based on its functional groups. This provides a self-validating system for researchers to confirm the identity and purity of their material.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (m, 2H): The two aromatic protons (at C3 and C5) would appear as a multiplet due to coupling with each other and with the two adjacent fluorine atoms.

-

δ ~4.0 ppm (br s, 2H): The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.

-

δ ~3.1 ppm (s, 1H): The acetylenic proton (-C≡CH) is expected to appear as a sharp singlet in this region.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-155 ppm (dd, J_CF ≈ 240 Hz): The two fluorine-bearing aromatic carbons (C2 and C6) would show a large one-bond carbon-fluorine coupling.

-

δ ~110-120 ppm (m): The two aromatic CH carbons (C3 and C5).

-

δ ~100-115 ppm (m): The two quaternary aromatic carbons (C1 and C4).

-

δ ~85 ppm (s): The internal alkyne carbon (-C≡CH).

-

δ ~75 ppm (s): The terminal alkyne carbon (-C≡CH).

-

-

IR (ATR):

-

~3450-3300 cm⁻¹ (two sharp bands): N-H stretching of the primary amine.

-

~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretching.

-

~2100 cm⁻¹ (weak to medium): C≡C stretching. The intensity is often weak for terminal alkynes.

-

~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching.

-

~1250-1100 cm⁻¹ (strong): C-F stretching.

-

-

Mass Spectrometry (ESI+):

-

m/z 154.0463 [M+H]⁺: The predicted exact mass for the protonated molecule provides a high-confidence method for identification.[3]

-

PART 2: Synthesis Protocol

There is no widely published, optimized synthesis for 4-Ethynyl-2,6-difluoroaniline. However, a robust and logical pathway can be designed starting from the commercially available 2,6-difluoroaniline. The proposed two-step synthesis involves a regioselective bromination followed by a Sonogashira cross-coupling reaction. This approach is field-proven for analogous transformations.

Caption: Proposed two-step synthesis workflow for 4-Ethynyl-2,6-difluoroaniline.

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

Causality: The amine group of 2,6-difluoroaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho positions are blocked by fluorine atoms, bromination occurs with high regioselectivity at the para position. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.

Protocol: (Adapted from Benchchem[7])

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (55 mL).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of bromine (12.4 g, 77.4 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., 20% ethyl acetate in hexanes).

-

Workup: Carefully pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (5 g) and sodium acetate (12 g) in water (70 mL) to quench excess bromine and neutralize the acid.

-

Isolation: A precipitate of 4-Bromo-2,6-difluoroaniline will form. Cool the mixture in a refrigerator for at least 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification & Validation: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel. The identity and purity should be confirmed by NMR and MS, comparing the data to literature values for 4-Bromo-2,6-difluoroaniline.[4][8]

Step 2: Synthesis of 4-Ethynyl-2,6-difluoroaniline

Causality: The Sonogashira coupling is a highly reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.[8] Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions. The TMS protecting group is easily removed under mild basic conditions.

Protocol:

-

Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.55 g, 0.48 mmol, 2 mol%), and copper(I) iodide (CuI, 0.09 g, 0.48 mmol, 2 mol%).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 50 mL) and (trimethylsilyl)acetylene (4.7 g, 48.0 mmol, 2.0 eq).

-

Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

-

Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue contains the TMS-protected intermediate.

-

Deprotection: Dissolve the crude residue in methanol (50 mL). Add potassium carbonate (K₂CO₃, 6.6 g, 48.0 mmol) and stir at room temperature for 2 hours.

-

Final Isolation: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes). The final product's identity and purity must be confirmed using the analytical methods described in Section 1.3.

PART 3: Applications in Research and Development

The unique combination of functional groups in 4-Ethynyl-2,6-difluoroaniline makes it a highly valuable building block for several high-value applications, particularly in the pharmaceutical and materials science sectors.

Caption: Relationship between functional groups and applications.

Pharmaceutical Development

-

Scaffold for Bioactive Molecules: The 2,6-difluoroaniline core is present in numerous clinical candidates and approved drugs. The fluorine atoms enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability.[2] This compound serves as a direct starting point for synthesizing novel kinase inhibitors, antivirals, and antifungals.[9][10]

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight "fragment" (MW < 300 Da), it is an ideal candidate for FBDD screening campaigns. The alkyne provides a vector for fragment evolution, allowing for the rapid synthesis of a library of derivatives via click chemistry or Sonogashira coupling to explore the binding pocket of a target protein.

Bioconjugation and Chemical Biology

-

PROTACs and Linker Synthesis: The development of Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules connected by a linker. The alkyne group of 4-Ethynyl-2,6-difluoroaniline is a perfect attachment point for constructing these linkers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

-

Chemical Probes: The alkyne can be used to append reporter tags, such as fluorophores or biotin, enabling the creation of chemical probes to study the localization and interactions of a parent drug molecule within a biological system.

Materials Science

-

Organic Semiconductors: Aniline derivatives are used in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[8] The electronic properties of the difluorinated ring combined with the ability to extend conjugation via the alkyne group make this a promising building block for novel organic electronic materials.

PART 4: Safety and Handling

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[11][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[12]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

-

-

Handling and Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

Conclusion

4-Ethynyl-2,6-difluoroaniline stands as a potent and versatile building block at the confluence of fluorine chemistry and alkyne functionalization. Its strategic combination of a metabolically robust, conformationally constrained aniline core with a highly adaptable ethynyl handle provides a direct and efficient entry point into novel chemical space. For researchers in drug discovery, chemical biology, and materials science, mastering the synthesis and application of this compound opens the door to developing next-generation therapeutics and advanced functional materials. The protocols and insights provided in this guide serve as a foundational resource to unlock its full potential.

References

-

PubChem. 4-ethynyl-2,6-difluoro-aniline (C8H5F2N). [Link]

-

EPIC. Supplementary data. [Link]

-

Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

-

Fine Synthesis. 4-Ethynyl-2,6-difluoroaniline. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]

-

Merck Millipore. Porcn Inhibitor IV, LGK974 - CAS 1243244-14-5 - Calbiochem. [Link]

-

Autechaux, A. Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. [Link]

-

PubChem. 2,6-Difluoroaniline. [Link]

-

PubChem. 4-Chloro-2,6-Difluoroaniline. [Link]

- Google Patents.

-

Autechaux, A. Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. [Link]

-

Semantic Scholar. Spectral investigations of 2,5-difluoroaniline by using mass, electronic absorption, NMR, and vibrational spectra. [Link]

-

PubMed Central. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. [Link]

-

MDPI. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. [Link]

-

White Rose Research Online. Recent advances made in the synthesis of small drug molecules for clinical applications. [Link]

-

YouTube. Determining a Structure with IR and NMR. [Link]

-

Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. PubChemLite - 4-ethynyl-2,6-difluoro-aniline (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 4. innospk.com [innospk.com]

- 5. LGK974 (CAS 1243244-14-5) | Abcam [abcam.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Synthesis and characterization of 4-Ethynyl-2,6-difluoroaniline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-2,6-difluoroaniline

Introduction

4-Ethynyl-2,6-difluoroaniline is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a nucleophilic aniline, an aromatic ring substituted with electron-withdrawing fluorine atoms, and a terminal alkyne ready for further chemical modification. This trifecta of reactivity makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[1] The fluorine atoms modulate the electronic properties and lipophilicity of the molecule, while the ethynyl group provides a versatile handle for carbon-carbon bond formation, most notably through click chemistry and cross-coupling reactions.

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of a reliable synthetic route to 4-Ethynyl-2,6-difluoroaniline, detailed characterization methodologies, and essential safety protocols. The presented protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 4-Ethynyl-2,6-difluoroaniline

The synthesis of 4-Ethynyl-2,6-difluoroaniline is most effectively achieved through a two-step process starting from commercially available 2,6-difluoroaniline. The first step involves the regioselective bromination of the aniline ring, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl group.

Step 1: Synthesis of the Precursor, 4-Bromo-2,6-difluoroaniline

The initial step is the electrophilic bromination of 2,6-difluoroaniline. The fluorine atoms are ortho-, para-directing, but the ortho positions are already substituted, thus directing the incoming electrophile (bromine) to the para position.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 4-Bromo-2,6-difluoroaniline.

Detailed Experimental Protocol:

-

In a fume hood, dissolve 2,6-difluoroaniline (1 equivalent) in glacial acetic acid.[2][3]

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 25°C.[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Upon completion (monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Neutralize the mixture with an aqueous solution of sodium carbonate.[2]

-

Extract the aqueous phase with dichloromethane or ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2,6-difluoroaniline.[2]

-

The product can be further purified by recrystallization or column chromatography.

Step 2: Sonogashira Coupling to Yield 4-Ethynyl-2,6-difluoroaniline

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It typically employs a palladium catalyst and a copper(I) co-catalyst.[4][6][7] To prevent side reactions, a protected alkyne, trimethylsilylacetylene, is often used, followed by a deprotection step.[4]

Reaction Scheme:

Caption: Two-step Sonogashira coupling and deprotection sequence.

Detailed Experimental Protocol:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,6-difluoroaniline (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents), and copper(I) iodide (CuI) (0.04 equivalents).

-

Add anhydrous triethylamine as the solvent and base.[4]

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-70°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude intermediate can be taken to the next step without further purification.

-

Dissolve the crude intermediate in methanol and add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the silyl group.

-

Remove the methanol under reduced pressure and add water to the residue.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents its degradation.

-

Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[6]

-

Triethylamine: This amine serves as both the solvent and the base required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[4]

-

Trimethylsilylacetylene: Using a protected alkyne prevents the homocoupling of the terminal alkyne, which is a common side reaction.[4] The trimethylsilyl group is easily removed under mild basic conditions.[4]

Sonogashira Catalytic Cycle:

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Part 2: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Ethynyl-2,6-difluoroaniline. A combination of spectroscopic techniques should be employed.

Characterization Workflow:

Caption: Logical workflow for the structural elucidation of the final product.

Expected Spectroscopic Data

The following table summarizes the expected data from the key characterization techniques.

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Aromatic Protons (C3-H, C5-H) | Doublet of triplets or a triplet, ~6.8-7.2 ppm |

| Amine Protons (-NH₂) | Broad singlet, ~4.0-5.0 ppm | |

| Acetylenic Proton (-C≡C-H) | Singlet, ~3.0-3.5 ppm | |

| ¹³C NMR | Aromatic Carbons (C-F) | Doublet, ~150-160 ppm (J_CF ≈ 240 Hz) |

| Aromatic Carbons (C-N) | ~130-140 ppm | |

| Aromatic Carbons (C-H) | Doublet, ~110-120 ppm (J_CF ≈ 15-20 Hz) | |

| Alkyne Carbons (-C≡C-) | ~75-85 ppm | |

| ¹⁹F NMR | Fluorine Atoms | Singlet, ~ -120 to -130 ppm |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 153 |

| IR Spectroscopy | N-H stretch | Two bands, ~3400-3500 cm⁻¹ |

| C≡C-H stretch | Sharp, weak band, ~3300 cm⁻¹ | |

| C≡C stretch | ~2100-2200 cm⁻¹ | |

| C-F stretch | Strong bands, ~1200-1300 cm⁻¹ |

Interpretation of NMR Data:

-

¹H NMR: The aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms. The exact chemical shift of the amine protons can vary with concentration and solvent.

-

¹³C NMR: The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹J_CF). The other aromatic carbons will show smaller two- or three-bond coupling constants.

-

¹⁹F NMR: Since both fluorine atoms are chemically equivalent, a single peak is expected.

Part 3: Safety and Handling

Reagent Safety:

-

2,6-Difluoroaniline and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be performed in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and face shield.

-

Palladium Catalysts: Palladium catalysts can be pyrophoric, especially after use.[8] They are also toxic and should be handled in a fume hood. Avoid inhalation of dust.[9]

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Copper(I) Iodide: Harmful if swallowed or inhaled.

Safe Laboratory Practices:

-

PPE: Always wear appropriate PPE, including nitrile gloves, safety glasses, and a flame-resistant lab coat.

-

Ventilation: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors and dust.[10]

-

Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10]

-

Waste Disposal: Dispose of all chemical waste, including residual palladium catalyst, according to institutional and local regulations.[8] Do not mix palladium waste with other materials without consulting safety guidelines.

Metal Residue Considerations:

For applications in drug development, residual metal catalysts are a significant concern. The European Medicines Agency (EMA) provides guidelines on acceptable limits for metal residues in pharmaceutical substances.[11] Palladium is considered a metal of significant toxicological concern, and its levels in the final active pharmaceutical ingredient (API) must be carefully controlled and monitored.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Sonogashira reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010, May 18). ResearchGate. Retrieved from [Link]

-

Arylation of Terminal Alkynes - ChemistryViews. (2023, March 11). Retrieved from [Link]

-

SAFETY DATA SHEET PALLADIUM - SIFCO ASC. (2017, August 16). Retrieved from [Link]

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor - PMC - NIH. (n.d.). Retrieved from [Link]

-

Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations - ResearchGate. (2018, February). Retrieved from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023, August 16). Retrieved from [Link]

- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).

-

Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. (n.d.). Retrieved from [Link]

-

Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... - ResearchGate. (n.d.). Retrieved from [Link]

-

9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents. (n.d.).

-

PLATINUM METALS REFINERY. (n.d.). Retrieved from [Link]

-

Aryl Alkynes Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

-

Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. honrel.com [honrel.com]

- 9. implats.co.za [implats.co.za]

- 10. sifcoasc.com [sifcoasc.com]

- 11. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-2,6-difluoroaniline

Abstract

4-Ethynyl-2,6-difluoroaniline is a substituted aromatic amine of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a nucleophilic amino group, a rigid ethynyl linker, and electron-withdrawing fluorine substituents imparts specific chemical and physical properties to target molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethynyl-2,6-difluoroaniline. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of 4-Ethynyl-2,6-difluoroaniline features a symmetrical aniline ring substituted with two fluorine atoms ortho to the amino group and an ethynyl group in the para position. This substitution pattern dictates the electronic environment and, consequently, the spectroscopic output.

-

The Aniline Core: The amino (-NH₂) group is a strong electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions.

-

Fluorine Substituents: The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly influences the chemical shifts of adjacent nuclei in NMR spectroscopy.

-

Ethynyl Group: The terminal alkyne (-C≡CH) is a key functional group with highly characteristic signals in both IR and NMR spectroscopy. Its magnetic anisotropy creates a distinct shielding cone that affects nearby protons[1].

Caption: Molecular structure of 4-Ethynyl-2,6-difluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established chemical shift principles and data from structurally related compounds, such as 2,6-difluoroaniline[2][3] and various acetylenic molecules[4][5].

Experimental Protocol: NMR Data Acquisition

A standard protocol for obtaining high-quality NMR data would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynyl-2,6-difluoroaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically with 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The symmetry of the molecule simplifies the aromatic region of the proton NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 6.8 - 7.0 | Triplet (t) | J(H,F) ≈ 8-9 Hz | 2H | H-3, H-5 | Due to molecular symmetry, these two protons are chemically equivalent. They are coupled to the two adjacent fluorine atoms, resulting in a triplet. |

| ~ 3.8 - 4.2 | Broad Singlet (br s) | - | 2H | -NH₂ | The signal for amine protons is typically broad and its chemical shift is dependent on solvent, concentration, and temperature. |

| ~ 3.0 | Singlet (s) | - | 1H | ≡C-H | The terminal acetylenic proton appears as a sharp singlet. Its upfield shift relative to vinylic protons is due to the magnetic anisotropy of the C≡C bond, which creates a shielding region along the bond axis[6]. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals due to the molecule's symmetry. Significant carbon-fluorine coupling is a key diagnostic feature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 (d, ¹J(C,F) ≈ 240 Hz) | C-2, C-6 | These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant (¹J(C,F)) and a significant downfield shift. |

| ~ 125 - 130 (t, ²J(C,F) ≈ 10-15 Hz) | C-1 | The carbon bearing the amino group is coupled to the two ortho fluorine atoms, appearing as a triplet with a smaller two-bond coupling constant. |

| ~ 115 - 120 (t, ²J(C,F) ≈ 20-25 Hz) | C-3, C-5 | These carbons are coupled to the adjacent fluorine (C-2/C-6) and the more distant fluorine (C-6/C-2), resulting in complex coupling that often appears as a triplet. |

| ~ 100 - 105 | C-4 | The substitution position of the ethynyl group. Its chemical shift is influenced by both the amino and ethynyl substituents. |

| ~ 83 | -C≡CH | The sp-hybridized carbon attached to the aromatic ring. |

| ~ 77 | -C≡CH | The terminal sp-hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

A modern and simple method for acquiring an IR spectrum is via an ATR-FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 4-Ethynyl-2,6-difluoroaniline sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Predicted Key IR Absorption Bands

The IR spectrum of 4-Ethynyl-2,6-difluoroaniline is expected to be rich with distinct, diagnostic peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~ 3450 & ~3370 | Medium | Asymmetric & Symmetric N-H Stretch | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂) functional group[7]. |

| ~ 3300 | Strong, Sharp | ≡C-H Stretch | This sharp absorption is a hallmark of a terminal alkyne and is one of the most easily identifiable peaks in the spectrum[8][9]. |

| ~ 2110 | Medium-Weak, Sharp | C≡C Stretch | The carbon-carbon triple bond stretch is typically weaker than the ≡C-H stretch but is also highly characteristic[8]. |

| ~ 1600 & ~1500 | Medium | Aromatic C=C Stretch | These absorptions arise from the stretching vibrations within the benzene ring[9]. |

| ~ 1300 - 1100 | Strong | C-F Stretch | The highly polar carbon-fluorine bonds produce strong absorption bands in the fingerprint region of the spectrum. |

| ~ 1350 - 1250 | Medium | Aromatic C-N Stretch | This vibration is characteristic of aromatic amines. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for analyzing small, volatile molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions and neutral radicals.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum (Electron Ionization)

The predicted monoisotopic mass of C₈H₅F₂N is 153.039 Da[10].

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[11][12].

-

Major Fragmentation Pathways: Aromatic amines exhibit characteristic fragmentation patterns.

Caption: Predicted primary fragmentation pathways for 4-Ethynyl-2,6-difluoroaniline in EI-MS.

-

[M-1]⁺ (m/z 152): Loss of a hydrogen radical from the amine group is a common pathway for aromatic amines, often resulting in a significant peak[11].

-

[M-27]⁺• (m/z 126): Expulsion of a neutral hydrogen cyanide (HCN) molecule from the aniline ring is another characteristic fragmentation process[11][13].

-

[M-25]⁺ (m/z 128): Cleavage of the ethynyl radical (•C₂H) would result in a difluoroaniline cation.

Summary and Conclusion

The structural identification of 4-Ethynyl-2,6-difluoroaniline can be confidently achieved through a combined analysis of its NMR, IR, and MS spectra. The key spectroscopic features to look for are:

-

¹H NMR: A simple aromatic region showing a triplet, a broad -NH₂ singlet, and a sharp acetylenic proton singlet around 3.0 ppm.

-

¹³C NMR: The presence of six distinct carbon signals, including two with very large C-F coupling constants.

-

IR: The simultaneous presence of a two-pronged N-H stretch, a sharp ≡C-H stretch at ~3300 cm⁻¹, and a C≡C stretch at ~2110 cm⁻¹.

-

MS: An odd molecular ion at m/z 153, with characteristic fragments corresponding to the loss of H• and HCN.

This guide provides a robust predictive framework for the spectroscopic analysis of 4-Ethynyl-2,6-difluoroaniline, enabling researchers to verify its synthesis and purity with a high degree of confidence.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom

- Whitman College. (n.d.). GCMS Section 6.

- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. LibreTexts Chemistry.

- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.

- LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry.

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.

- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.

- PubChemLite. (n.d.). 4-ethynyl-2,6-difluoro-aniline (C8H5F2N). PubChemLite.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.

- National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem.

- ChemicalBook. (n.d.). 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum. ChemicalBook.

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]

- 4. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - 4-ethynyl-2,6-difluoro-aniline (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

The Ethynyl Group in 4-Ethynyl-2,6-difluoroaniline: A Hub of Reactivity for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2,6-difluoroaniline is a key building block in contemporary medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of a terminal alkyne (ethynyl group) on a difluorinated aniline scaffold provides a unique combination of reactivity and physicochemical properties. This guide delves into the core reactivity of the ethynyl group in this molecule, providing a detailed exploration of its participation in cornerstone reactions such as Sonogashira cross-couplings and azide-alkyne cycloadditions (Click Chemistry). We will examine the profound influence of the electron-withdrawing 2,6-difluoroaniline moiety on the ethynyl group's reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: A Molecule of Strategic Importance

The confluence of a terminal alkyne and a difluorinated aromatic amine within a single molecule, 4-Ethynyl-2,6-difluoroaniline, presents a compelling starting point for the synthesis of novel therapeutics. The ethynyl group serves as a versatile handle for molecular elaboration, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Simultaneously, the 2,6-difluoroaniline core imparts critical physicochemical properties to the parent molecule and its derivatives, including modulation of pKa, lipophilicity, and metabolic stability. This strategic combination has led to the widespread use of this building block in the development of kinase inhibitors and other targeted therapies.[1][2] This guide will provide a comprehensive overview of the key reactions that leverage the unique reactivity of the ethynyl group in this important synthetic intermediate.

The Influence of the 2,6-Difluoroaniline Moiety: Electronic and Steric Considerations

The reactivity of the terminal alkyne in 4-Ethynyl-2,6-difluoroaniline is significantly modulated by the electronic and steric effects of the substituted aniline ring. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.

Electronic Effects: The two fluorine atoms positioned ortho to the amino group exert a powerful electron-withdrawing effect through induction. This effect is dominant over any steric hindrance they might impose in many reactions. The strong inductive pull of the fluorine atoms decreases the electron density of the aromatic ring and, by extension, influences the electronic character of the para-positioned ethynyl group. This electron-withdrawing nature can impact the acidity of the terminal alkyne's proton and the nucleophilicity of the alkyne itself.

Steric Effects: While electronic effects are often primary, the ortho-difluoro substitution does introduce steric bulk around the aniline nitrogen. This can influence reactions involving the amino group itself, though its direct steric impact on the remote ethynyl group is less pronounced. However, in reactions where the entire molecule coordinates to a bulky catalytic center, these steric factors may play a role.

A key consequence of the ortho-difluoro substitution is the enhanced ability of the adjacent amine to participate in hydrogen bonding. This can influence intermolecular interactions and the overall conformation of molecules derived from this building block.

Key Reactions of the Ethynyl Group

The terminal alkyne of 4-Ethynyl-2,6-difluoroaniline is a gateway to a diverse array of chemical transformations. This section will focus on two of the most powerful and widely utilized reactions in drug discovery: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a robust and versatile method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[3][4] This reaction is instrumental in extending the molecular framework of 4-Ethynyl-2,6-difluoroaniline, allowing for the introduction of diverse aryl and heteroaryl substituents.

Mechanism Overview: The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[5] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. The copper cycle facilitates the formation of the crucial copper acetylide intermediate by deprotonating the terminal alkyne.

Fig. 1: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes the synthesis of a substituted 4-anilinoquinazoline, a common scaffold in kinase inhibitors, via a Sonogashira coupling of 4-Ethynyl-2,6-difluoroaniline with a halogenated quinazoline.

| Parameter | Value/Condition |

| Reactants | 4-Ethynyl-2,6-difluoroaniline, 4-Chloro-6-iodoquinazoline |

| Catalysts | Pd(PPh₃)₂Cl₂, CuI |

| Base | Triethylamine (TEA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 eq), 4-Ethynyl-2,6-difluoroaniline (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF and triethylamine.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-((4-ethynyl-2,6-difluorophenyl)amino)quinazoline derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.

-

Copper(I) Co-catalyst: The addition of CuI significantly accelerates the reaction by facilitating the deprotonation of the terminal alkyne and the formation of the reactive copper acetylide intermediate.[4]

-

Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalysts, facilitating a homogeneous reaction mixture.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6] This reaction is a cornerstone of "click chemistry" due to its reliability, broad functional group tolerance, and mild reaction conditions.[7] The resulting triazole ring is a stable and often beneficial linker in drug molecules.

Mechanism Overview: The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) catalyst forms a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,2,3-triazole product and regenerates the catalyst.

Fig. 2: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: Synthesis of a Triazole-Linked Anilinoquinazoline

This protocol outlines the synthesis of a triazole-containing molecule by reacting an azide-functionalized precursor with 4-Ethynyl-2,6-difluoroaniline.

| Parameter | Value/Condition |

| Reactants | 4-Ethynyl-2,6-difluoroaniline, Azide-containing molecule |

| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |

| Reducing Agent | Sodium ascorbate |

| Solvent | t-Butanol/Water (1:1) |

| Temperature | Room temperature |

Step-by-Step Methodology:

-

Reactant Solution: In a vial, dissolve 4-Ethynyl-2,6-difluoroaniline (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst and Reducing Agent Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically become heterogeneous.

-

Work-up: After completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole product.

Causality Behind Experimental Choices:

-

In Situ Catalyst Generation: The use of CuSO₄ and sodium ascorbate provides a convenient and reliable method for generating the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[8]

-

Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.

-

Room Temperature: A key advantage of the CuAAC reaction is that it often proceeds efficiently at room temperature, making it suitable for sensitive substrates.

Other Notable Reactions

While Sonogashira and click reactions are the most prominent, the ethynyl group of 4-Ethynyl-2,6-difluoroaniline can participate in other valuable transformations:

-

Glaser Coupling: In the presence of a copper catalyst and an oxidant (such as air), terminal alkynes can undergo homocoupling to form symmetric diynes. Careful control of reaction conditions is necessary to favor cross-coupling over this potential side reaction in Sonogashira protocols.

-

Cycloaddition Reactions: Beyond [3+2] cycloadditions, the ethynyl group can potentially participate in other cycloadditions, such as [2+2] and [4+2] (Diels-Alder) reactions, with appropriate reaction partners, further expanding its synthetic utility.

Conclusion

The ethynyl group in 4-Ethynyl-2,6-difluoroaniline is a powerful and versatile functional group that serves as a linchpin in the synthesis of complex molecules for drug discovery. Its reactivity, particularly in Sonogashira cross-coupling and azide-alkyne cycloaddition reactions, allows for the efficient and modular construction of novel chemical entities. The strong electron-withdrawing nature of the 2,6-difluoroaniline moiety significantly influences the electronic properties of the ethynyl group, a factor that must be considered when designing synthetic routes and optimizing reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the reactivity of this important building block in their pursuit of next-generation therapeutics.

References

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]

-

A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

-

Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

The Strategic Influence of Fluorine Atoms on the Reactivity of 4-Ethynyl-2,6-difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2,6-difluoroaniline is a versatile building block in medicinal chemistry and materials science, prized for the unique reactivity imparted by its trifunctional scaffold. This technical guide provides a comprehensive analysis of the pivotal role the two fluorine atoms play in modulating the chemical behavior of the aniline ring and the ethynyl group. We will delve into the electronic and steric effects of the ortho-fluorine substituents, offering field-proven insights into how these properties can be harnessed to control reaction outcomes in electrophilic and nucleophilic aromatic substitutions, as well as cycloaddition and cross-coupling reactions of the alkyne moiety. This document serves as a senior-level resource, bridging fundamental principles with practical applications for professionals engaged in advanced organic synthesis and drug design.

Introduction: The Electronic and Steric Landscape of 4-Ethynyl-2,6-difluoroaniline

The strategic placement of two fluorine atoms ortho to the amino group in 4-Ethynyl-2,6-difluoroaniline creates a unique electronic and steric environment that profoundly influences its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[1] This effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to aniline. However, this is counterbalanced to a degree by the lone pairs on the fluorine atoms, which can participate in resonance and donate electron density back to the ring (+R effect).

The "ortho effect" is a critical concept when analyzing the reactivity of this molecule. The presence of substituents at the ortho position relative to the amino group can introduce steric hindrance, which can impede the approach of reagents and alter the planarity of the amino group with respect to the benzene ring.[2][3] This steric strain can decrease the basicity of the aniline nitrogen by destabilizing the corresponding anilinium cation.[3] In 4-Ethynyl-2,6-difluoroaniline, the two fluorine atoms flank the amino group, creating a sterically hindered and electronically distinct environment that is key to its utility in synthesis.

Synthesis of 4-Ethynyl-2,6-difluoroaniline: A Two-Step Approach

A common and efficient route to 4-Ethynyl-2,6-difluoroaniline involves a two-step sequence starting from the commercially available 2,6-difluoroaniline: electrophilic bromination followed by a Sonogashira cross-coupling reaction.

Step 1: Electrophilic Bromination of 2,6-Difluoroaniline

The initial step is the regioselective bromination of 2,6-difluoroaniline to yield 4-bromo-2,6-difluoroaniline. The powerful activating and ortho, para-directing effect of the amino group overrides the deactivating effect of the fluorine atoms, directing the incoming electrophile (Br+) to the position para to the amino group. The ortho positions are already occupied by fluorine atoms.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline [4][5]

-

Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate and sodium acetate.

-

Cool the mixture, and collect the precipitated product by filtration.

-

The crude product can be further purified by recrystallization or steam distillation to yield 4-bromo-2,6-difluoroaniline as a solid.

Step 2: Sonogashira Coupling and Deprotection

The second step involves a palladium- and copper-catalyzed Sonogashira coupling of 4-bromo-2,6-difluoroaniline with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene).[6][7] The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[8] This is followed by in-situ or subsequent deprotection to unveil the terminal ethynyl group.

Experimental Protocol: Synthesis of 4-Ethynyl-2,6-difluoroaniline

-

To a solution of 4-bromo-2,6-difluoroaniline (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6]

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture can be worked up by filtration through celite to remove the catalysts, followed by extraction.

-

For the deprotection of the TMS group, the crude product can be treated with a mild base such as potassium carbonate in methanol or a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.[2]

-

Purification by column chromatography on silica gel affords 4-ethynyl-2,6-difluoroaniline.

The Impact of Fluorine on the Reactivity of the Aniline Ring

The fluorine atoms at the 2 and 6 positions significantly modulate the reactivity of the aniline ring in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

While the amino group is a strong activating and ortho, para-director, the powerful -I effect of the two ortho-fluorine atoms deactivates the ring towards electrophiles compared to aniline. However, the para position remains the most activated site for substitution due to the directing influence of the amino group. It is important to note that under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating and meta-directing group, which can lead to a different regiochemical outcome if the reaction conditions are not carefully controlled.

Nucleophilic Aromatic Substitution (NAS)

The presence of the two electron-withdrawing fluorine atoms, along with the ethynyl group, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. This is a key feature of fluorinated aromatic compounds. While the fluorine atoms themselves can act as leaving groups in NAS reactions, their primary role in this context is to activate the ring for displacement of other leaving groups that might be present.

The Influence of Fluorine Atoms on the Reactivity of the Ethynyl Group

The electron-withdrawing nature of the difluorinated aniline ring has a notable impact on the reactivity of the para-ethynyl group.

Acidity of the Terminal Alkyne

The pKa of a terminal alkyne is typically around 25.[9][10] The strong electron-withdrawing effect of the 2,6-difluoroanilino substituent increases the acidity of the terminal alkyne proton. This enhanced acidity facilitates the formation of the acetylide anion, which is a key intermediate in many reactions of the ethynyl group, including its use as a nucleophile. In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), coordination of Cu(I) to the alkyne further lowers its pKa, facilitating deprotonation even in the absence of a strong base.[11][12]

Cycloaddition Reactions: The Huisgen [3+2] Cycloaddition

The ethynyl group of 4-ethynyl-2,6-difluoroaniline is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles.[11][13][14] The electron-deficient nature of the alkyne, due to the fluorine substituents on the aromatic ring, can accelerate the rate of this reaction, particularly in the uncatalyzed thermal variant.[1]

In the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole.[11] This "click" reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery and bioconjugation.

Conceptual Workflow for a CuAAC Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity profile of 4-ethynyl-2,6-difluoroaniline makes it a valuable building block in the synthesis of complex molecules for pharmaceutical applications.[15][16][17] The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the ethynyl group provides a versatile handle for further functionalization or for acting as a key pharmacophoric element. The aniline moiety itself is a common feature in many bioactive molecules.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| CAS Number | 753501-37-0 |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Spectroscopic Characterization

The structure of 4-Ethynyl-2,6-difluoroaniline can be unequivocally confirmed by spectroscopic methods, particularly NMR.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the amino protons, and the terminal alkyne proton. The aromatic protons will exhibit splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine showing characteristic C-F coupling. The two carbons of the ethynyl group will also have unique chemical shifts.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[18][19][20] 4-Ethynyl-2,6-difluoroaniline will show a single resonance in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aromatic fluorides.[21][22]

Conclusion

The fluorine atoms in 4-Ethynyl-2,6-difluoroaniline are not mere spectators; they are crucial directors of the molecule's reactivity. Their strong inductive electron-withdrawing effect, coupled with steric influences, deactivates the aniline ring to some extent for electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, these electronic effects are transmitted to the para-ethynyl group, enhancing its acidity and modulating its reactivity in important synthetic transformations such as Sonogashira couplings and cycloaddition reactions. A thorough understanding of these fluorine-imparted properties is paramount for researchers and scientists aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals and functional materials.

References

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[11][13][23]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

PrepMate. (n.d.). What is the alkyne pKa and its significance in organic chemistry? Retrieved from [Link]

-

Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

N.D. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 17). Why do terminal alkynes have lower pKa values than non-terminal alkynes? Retrieved from [Link]

-

American Chemical Society. (2023, August 13). How does Copper change the pKa of alkynes in water? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 13). 10.8: Acidity of Terminal Alkynes. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

National Institutes of Health. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

-

National Institutes of Health. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. Retrieved from [Link]

-

National Institutes of Health. (2015, January 1). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]

-

Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 8. gelest.com [gelest.com]

- 9. proprep.com [proprep.com]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. How does Copper change the pKa of alkynes in water? - American Chemical Society [acs.digitellinc.com]

- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 19Flourine NMR [chem.ch.huji.ac.il]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. 19F [nmr.chem.ucsb.edu]

- 22. colorado.edu [colorado.edu]

- 23. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Ethynyl-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the multifaceted applications of 4-Ethynyl-2,6-difluoroaniline, a highly versatile building block in contemporary drug discovery. We will dissect the unique chemical attributes of this molecule, stemming from the synergistic interplay of its ethynyl, difluoro, and aniline functionalities. A detailed, field-proven synthetic protocol for its preparation via a Sonogashira coupling reaction is presented. The core of this guide focuses on the strategic implementation of 4-Ethynyl-2,6-difluoroaniline in the design and synthesis of potent and selective kinase inhibitors, with a particular emphasis on its role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. Furthermore, we will explore its potential as a reactive fragment in covalent inhibitors and as a valuable tool in bioorthogonal chemistry through click reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their medicinal chemistry programs.

Introduction: Unveiling the Potential of a Trifunctional Scaffolding

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Ethynyl-2,6-difluoroaniline has emerged as a molecule of significant interest due to its unique trifunctional nature. The strategic arrangement of an ethynyl group, two fluorine atoms, and an aniline moiety on a benzene ring bestows upon it a remarkable combination of reactivity, modulatory effects on physicochemical properties, and diverse synthetic handles.